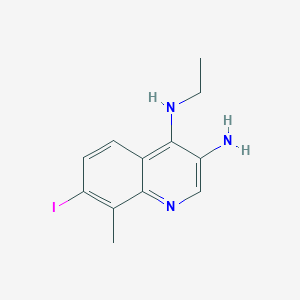

N4-Ethyl-7-iodo-8-methylquinoline-3,4-diamine

Description

Properties

Molecular Formula |

C12H14IN3 |

|---|---|

Molecular Weight |

327.16 g/mol |

IUPAC Name |

4-N-ethyl-7-iodo-8-methylquinoline-3,4-diamine |

InChI |

InChI=1S/C12H14IN3/c1-3-15-12-8-4-5-9(13)7(2)11(8)16-6-10(12)14/h4-6H,3,14H2,1-2H3,(H,15,16) |

InChI Key |

CUPNSRSIZIUCBH-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C2C=CC(=C(C2=NC=C1N)C)I |

Origin of Product |

United States |

Preparation Methods

Halogenation and Methylation of Quinoline Core

- Starting from 4(1H)-quinolone derivatives, selective iodination at the 7-position can be achieved using iodine in the presence of potassium iodide under mild conditions in dimethylformamide (DMF) solvent, often at room temperature for extended periods (e.g., 12 hours).

- Methylation at the 8-position (or 2-methyl depending on nomenclature) can be introduced via alkylation reactions using methyl iodide or ethyl iodide in the presence of potassium carbonate as base in DMF at moderate temperatures (~50 °C).

- Table 1 below summarizes typical halogenation and alkylation conditions:

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Iodination | Iodine + KI, stirring 12 h | DMF | Room temp | ~97 | Room temperature, aqueous KI solution |

| Methylation | Methyl iodide + K2CO3, 8 h | DMF | 50 | 30-60 | Alkylation of quinolone hydroxy group |

| Ethylation | Ethyl iodide + K2CO3, 8 h | DMF | 50 | Moderate | For N4-ethyl substitution |

Installation of Diamine Groups at 3,4 Positions

- The diamine functionality at positions 3 and 4 is introduced via nucleophilic aromatic substitution (S_NAr) reactions on suitably activated quinoline precursors.

- For example, 4,7-dichloroquinoline derivatives can be reacted with alkyl diamines under basic conditions or neat amine acting as both substrate and base.

- Attempts to use potassium tert-butoxide or palladium acetate catalysis for this condensation have been unsuccessful due to decomposition or lack of reactivity.

- A more electrophilic leaving group such as triflate (from triflic acid treatment) at C-4 enhances the substitution reaction efficiency.

- Microwave-assisted solvent-free conditions have improved yields to about 63% for similar condensation reactions.

Side Chain Methylation and Reduction Steps

- Formylation of primary amines with formic acid or ethyl formate followed by reduction with lithium aluminum hydride is used to introduce methylated side chains on the diamine moiety.

- Ethyl formate is preferred over formic acid due to higher yields (up to 97%) and better nucleophilicity of the amine, avoiding protonation issues.

- The reduction of formamide intermediates with lithium aluminum hydride yields methylated amines in moderate yields.

Final Assembly and Purification

- The final compound is obtained after condensation of the methylated diamine side chain with the quinoline core bearing the appropriate leaving groups.

- Purification is typically performed by recrystallization or silica gel chromatography using solvents such as ethyl acetate, dichloromethane, or methanol mixtures.

- Side products such as quinoline-4-ol derivatives can form during diazotization or azidation steps and are removed by filtration due to their insolubility in acidic media.

- The use of ethyl formate as a formylating agent gave a 97% yield of formamide intermediate, superior to formic acid (57%) or formic acid with acetic anhydride (no yield reported).

- Microwave-assisted solvent-free condensation reactions improved yields to 63%, compared to traditional heating methods giving around 50%.

- Attempts to catalyze condensation with palladium acetate failed, indicating the need for careful choice of reaction conditions.

- The introduction of triflate as a leaving group increased electrophilicity at C-4, facilitating nucleophilic substitution.

- Table 2 summarizes formylation agent comparison:

| Formylating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Formic acid | - | 100 | 57 |

| Formic acid + Acetic Anhydride | - | 60 | 0 |

| Ethyl formate | - | 70 | 97 |

The preparation of N4-Ethyl-7-iodo-8-methylquinoline-3,4-diamine involves a strategic sequence of halogenation, methylation, nucleophilic substitution, and side chain modification steps. Key factors influencing the success of synthesis include the choice of electrophilic leaving groups (chloride vs triflate), the methylation method of the side chain (ethyl formate preferred), and reaction conditions such as microwave-assisted heating and solvent-free environments to improve yields and reduce side reactions. The synthesis demands careful control of reaction parameters to avoid decomposition and side product formation.

Chemical Reactions Analysis

N4-Ethyl-7-iodo-8-methylquinoline-3,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N4-Ethyl-7-iodo-8-methylquinoline-3,4-diamine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-Ethyl-7-iodo-8-methylquinoline-3,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

N,N'-bis[1-Adamantyl(phenyl)methyl]quinoline-4,7-diamine (8d)

- Structure: A quinoline derivative with bulky adamantyl and phenyl substituents at the 4- and 7-positions.

- Synthesis: Synthesized from 4,7-dichloroquinoline using Pd(dba)₂ and BINAP catalysts, yielding 58% as a crystalline powder with a high melting point (240–242°C) .

- Key Differences :

- Bulky substituents in 8d likely reduce DNA intercalation efficiency due to steric hindrance, whereas the iodine and methyl groups in the target compound may enhance binding via halogen interactions and improved planarity.

- The target compound’s diamine groups (3,4-positions) could facilitate hydrogen bonding with DNA, a feature absent in 8d.

Bicyclic DNA Intercalators (ICI, IC2, IC5)

- ICI (8-(chloromethyl)-9'-purine-2,6-diamine) : A purine-based intercalator showing higher DNA binding than Doxorubicin, attributed to its natural base-like planarity .

- IC2 (6-methylquinazoline-2,4-diamine) and IC5 (6-methylpyrido[2,3-f]pyrimidine-2,4-diamine) : Exhibited DNA intercalation comparable to Doxorubicin, driven by their planar bicyclic cores and diamine groups .

- The iodine atom in the target compound may introduce van der Waals or halogen-bonding interactions absent in IC2/IC5, which have methyl or chloro groups.

Comparative Data Table

Research Findings and Implications

- Planarity and DNA Binding: The target compound’s quinoline core offers moderate planarity, but its 7-iodo and 8-methyl groups may optimize DNA helix insertion. This contrasts with 8d’s reduced intercalation due to bulky groups and ICI’s superior activity from purine-like planarity .

- Synthetic Feasibility : While 8d achieves a 58% yield via palladium catalysis, the target compound’s synthesis may face challenges due to the iodine atom’s steric and electronic effects.

- Therapeutic Potential: The ethyl group may enhance lipophilicity and bioavailability, while the iodine atom could enable radiopharmaceutical applications (e.g., iodine-131 labeling) .

Biological Activity

N4-Ethyl-7-iodo-8-methylquinoline-3,4-diamine is a compound belonging to the quinoline family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, emphasizing its potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C12H12N2I

- Molecular Weight : Approximately 299.11 g/mol

- Structural Highlights :

- Ethyl group at the N4 position

- Iodine atom at the 7 position

- Methyl group at the 8 position

This unique substitution pattern contributes to its distinct chemical reactivity and biological properties.

Antimicrobial Properties

Quinoline derivatives, including this compound, have been studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance:

- Antibacterial Activity : The compound has shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics .

- Antifungal Activity : Quinoline derivatives are also noted for their antifungal properties, although specific data on this compound's antifungal efficacy remains limited.

Antiviral Activity

Emerging studies suggest that quinoline derivatives may possess antiviral properties. The interaction of this compound with viral targets could inhibit viral replication, although further research is needed to elucidate its specific mechanisms and effectiveness against viral pathogens .

The biological activity of this compound is believed to involve several mechanisms:

- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or viral replication.

- Receptor Binding : Interaction with specific receptors can modulate biological pathways relevant to disease processes.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Notable Biological Activities |

|---|---|---|

| 6-Iodo-N4-methylquinoline-3,4-diamine | Iodination at position 6; methyl substitution | Antibacterial and anticancer activities |

| 2-Methylquinoline | Simpler structure without iodine | Diverse synthetic applications |

| 8-Hydroxyquinoline | Hydroxy group instead of methyl; different reactivity | Anticancer and chelating agent |

| 4-Chloroquinoline | Chlorine instead of iodine; different properties | Significant applications in medicinal chemistry |

This table highlights how variations in substitution can lead to different biological activities and therapeutic potentials.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of quinoline derivatives for their biological activities. For example:

- Antimicrobial Studies : A study demonstrated that derivatives similar to N4-Ethyl-7-iodo-8-methylquinoline showed promising results against resistant bacterial strains, suggesting potential in treating infections where traditional antibiotics fail .

- Antiviral Research : Investigations into quinoline derivatives' antiviral capabilities revealed that modifications at the nitrogen positions could enhance activity against specific viral targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.